5-((2-(M-tolyloxy)ethyl)thio)-1,3,4-thiadiazol-2-amine
Description
5-((2-(M-tolyloxy)ethyl)thio)-1,3,4-thiadiazol-2-amine is a 1,3,4-thiadiazole derivative characterized by a central thiadiazole ring substituted with a (2-(m-tolyloxy)ethyl)thio group at position 5 and an amine group at position 2. The m-tolyloxy moiety (3-methylphenoxy) is linked via an ethylthio bridge, conferring unique electronic and steric properties.
Properties
IUPAC Name |
5-[2-(3-methylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS2/c1-8-3-2-4-9(7-8)15-5-6-16-11-14-13-10(12)17-11/h2-4,7H,5-6H2,1H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOXZGQKYGKULC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCSC2=NN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-(M-tolyloxy)ethyl)thio)-1,3,4-thiadiazol-2-amine typically involves the reaction of 2-(M-tolyloxy)ethylamine with thiocarbonyl compounds under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification by recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The ethylthio group (-S-CH2-CH2-O-m-tolyl) undergoes thioether-specific reactions :
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Oxidation | H2O2, AcOH, 60°C, 2 hrs | Sulfoxide (-SO-CH2-CH2-O-m-tolyl) | |
| Nucleophilic Displacement | KOH/EtOH, alkyl halides, reflux | Alkyl-thio derivatives |
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Oxidation : Treatment with hydrogen peroxide in acetic acid converts the thioether to sulfoxide, with potential further oxidation to sulfone under prolonged conditions .
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic ethanol to form S-alkylated products, displacing the ethylthio group .
Reactivity of the 2-Amino Group
The primary amino group participates in acylation and Schiff base formation :
| Reaction Type | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Acylation | Acetyl chloride, pyridine | N-Acetyl derivative | 85% | |
| Schiff Base | Benzaldehyde, EtOH, Δ | N-Benzylidene imine | 78% |
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Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form stable amides .
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Condensation : Forms Schiff bases with aldehydes, confirmed by IR (C=N stretch at ~1600 cm⁻¹) and NMR .
Electrophilic Aromatic Substitution
The m-tolyloxy group directs electrophilic substitution to the meta and para positions relative to the ether oxygen:
| Reaction Type | Reagent | Position Substituted | Product | Reference |
|---|---|---|---|---|
| Nitration | HNO3/H2SO4, 0°C | Para to ether | 4-Nitro-m-tolyloxy derivative | |
| Sulfonation | SO3, H2SO4, 50°C | Meta to ether | 3-Sulfo-m-tolyloxy derivative |
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Nitration : Yields a para-nitro derivative due to the electron-donating effect of the ether oxygen .
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Sulfonation : Occurs at the meta position under moderate conditions .
Thiadiazole Ring Reactivity
The 1,3,4-thiadiazole core undergoes ring-opening and metal coordination :
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Acid Hydrolysis | Conc. HCl, reflux, 6 hrs | Thiosemicarbazide derivative | |
| Metal Complexation | CuCl2, EtOH, RT | Cu(II) complex (λmax = 650 nm) |
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Hydrolysis : Degrades to thiosemicarbazide derivatives in strong acidic conditions .
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Coordination : Forms stable complexes with transition metals (e.g., Cu²⁺), confirmed by UV-Vis .
Cross-Coupling Reactions
The thiadiazole ring participates in Suzuki-Miyaura coupling when functionalized with halogens:
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Bromination | Br2, CHCl3, 0°C | 5-Bromo-thiadiazole | 70% | |
| Suzuki Coupling | Pd(PPh3)4, ArB(OH)2, Δ | Biaryl-thiadiazole | 65% |
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Bromination : Electrophilic bromination at position 5 of the thiadiazole ring .
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Coupling : Brominated derivatives react with aryl boronic acids to form biaryl products .
Biological Activity Correlations
Derivatives of 2-amino-1,3,4-thiadiazoles exhibit:
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar thiadiazole derivatives can inhibit the growth of various bacteria and fungi. The presence of the thioether moiety in 5-((2-(M-tolyloxy)ethyl)thio)-1,3,4-thiadiazol-2-amine may enhance its interaction with microbial targets.
Antioxidant Activity
Thiadiazole derivatives have also been studied for their antioxidant properties. Compounds with electron-donating groups have shown significant radical scavenging capabilities . The antioxidant activity is crucial in preventing oxidative stress-related diseases and could be an important application area for 5-((2-(M-tolyloxy)ethyl)thio)-1,3,4-thiadiazol-2-amine.
Agricultural Applications
Thiadiazole compounds are increasingly recognized for their utility in agriculture as fungicides and herbicides. Their ability to inhibit specific enzymes in pathogens makes them valuable in crop protection strategies. The application of 5-((2-(M-tolyloxy)ethyl)thio)-1,3,4-thiadiazol-2-amine could potentially extend to agricultural formulations aimed at enhancing crop resilience against diseases.
Case Study 1: Synthesis and Characterization
A study focusing on the synthesis of similar thiadiazole compounds highlighted the importance of structural modifications in enhancing biological activity. The synthesis involved multi-step reactions leading to compounds with varied substituents that significantly influenced their antibacterial efficacy . Although specific data on 5-((2-(M-tolyloxy)ethyl)thio)-1,3,4-thiadiazol-2-amine is not available, these findings underscore the potential for tailored synthesis to optimize activity.
Case Study 2: Comparative Analysis of Thiadiazole Derivatives
A comparative analysis of various thiadiazole derivatives revealed that those with specific functional groups exhibited enhanced antimicrobial and anticancer activities compared to their unsubstituted counterparts . This suggests that 5-((2-(M-tolyloxy)ethyl)thio)-1,3,4-thiadiazol-2-amine may possess unique properties that warrant further exploration.
Mechanism of Action
The mechanism of action of 5-((2-(M-tolyloxy)ethyl)thio)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Structural Modifications and Substituent Effects
Table 1: Structural Comparison of Selected Thiadiazol-2-amine Derivatives
Key Observations :
- Substituent Flexibility : The ethylthio linker in the target compound may enhance conformational flexibility compared to direct aryl substitutions (e.g., 5-(m-tolyl)-thiadiazol-2-amine) .
- Electron-Withdrawing Groups : Fluorine or chlorine in analogs (e.g., ) may improve metabolic stability and target binding via electronic effects.
- Hybrid Structures : Oxadiazole-thiophene hybrids (e.g., ) demonstrate the versatility of thiadiazole cores in drug design.
Key Findings :
- Anticancer Activity : Thiadiazole derivatives with alkylthio chains (e.g., IC50: 8.02 μM in ) suggest that the target compound’s ethylthio linker may enhance inhibitory potency.
- Antimicrobial Efficacy : Cyclohexylamine-oxadiazole hybrids exhibit potent anticandidal activity (MIC: 2–16 μg/mL), indicating the importance of nitrogen-rich substituents .
- Fungicidal Action : Schiff base derivatives with aromatic moieties (e.g., anthracene ) demonstrate enhanced activity against plant pathogens, suggesting that the m-tolyloxy group in the target compound could confer similar benefits.
Biological Activity
5-((2-(M-tolyloxy)ethyl)thio)-1,3,4-thiadiazol-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a thiadiazole ring linked to a tolyloxyethyl thioether , which contributes to its unique chemical properties. The molecular formula is , and it has a CAS number of 8632362.
The synthesis typically involves several steps:
- Formation of the Thiadiazole Core : This is achieved by reacting thiosemicarbazide with appropriate carbonyl compounds.
- Introduction of the Tolyloxyethyl Group : This is done through alkylation reactions using m-tolyl alcohol in the presence of a base.
- Final Purification : The product is purified using standard techniques such as recrystallization or chromatography.
Antimicrobial Properties
Research indicates that derivatives of thiadiazole, including 5-((2-(M-tolyloxy)ethyl)thio)-1,3,4-thiadiazol-2-amine, exhibit significant antimicrobial activity. The mechanism often involves:
- Inhibition of bacterial enzymes.
- Disruption of cell membrane integrity.
Studies have shown effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds with similar structures have demonstrated activity against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of 5-((2-(M-tolyloxy)ethyl)thio)-1,3,4-thiadiazol-2-amine has been explored in several studies:
- Mechanism of Action : It may induce apoptosis in cancer cells by interacting with specific molecular targets such as the p53 pathway or inhibiting key kinases involved in cell proliferation .
- Case Studies : In vitro studies have shown that related thiadiazole compounds can inhibit the growth of various cancer cell lines, including breast and colon cancer cells .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties by:
- Inhibiting the production of pro-inflammatory cytokines.
- Blocking the activity of enzymes like cyclooxygenase (COX), which are crucial in inflammatory pathways .
Research Findings and Data Tables
Several studies have evaluated the biological activity of thiadiazole derivatives. Below is a summary table highlighting key findings from various research efforts:
Q & A
Q. What are the established synthetic routes for 5-((2-(M-tolyloxy)ethyl)thio)-1,3,4-thiadiazol-2-amine?
The synthesis typically involves two key steps:
- Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazide with carbon disulfide under basic conditions (e.g., KOH in DMF), yielding 5-amino-1,3,4-thiadiazole-2-thiol .
- Step 2 : Alkylation of the thiol group using 2-(M-tolyloxy)ethyl halides. Ultrasound-assisted methods have been shown to enhance reaction efficiency by reducing reaction time and improving yields (e.g., sonication at 40–60 kHz for 1–3 hours) .
Purification often involves recrystallization from ethanol/water mixtures or column chromatography.
Q. What characterization techniques are essential for confirming the structure of this compound?
Key methods include:
- 1H NMR/13C NMR : To confirm substituent integration and electronic environments (e.g., amine protons at δ 5.2–5.8 ppm, aromatic protons from the M-tolyl group) .
- IR Spectroscopy : Identification of thiol (-SH) or thioether (-S-) stretches (2500–2600 cm⁻¹ and 600–700 cm⁻¹, respectively) .
- Elemental Analysis : To validate empirical formulas (e.g., C, H, N, S content) .
- X-ray Crystallography : For resolving crystal packing and dihedral angles between the thiadiazole ring and M-tolyl group, which influence supramolecular interactions .
Q. What preliminary biological activities have been reported for structurally similar thiadiazole derivatives?
Analogous compounds exhibit:
- Antimicrobial Activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli via disruption of bacterial membrane integrity .
- Anticancer Potential : IC₅₀ values of 10–50 µM against MCF-7 breast cancer cells through apoptosis induction .
- Antioxidant Effects : DPPH radical scavenging activity (EC₅₀ ~20–80 µM) due to thiol-mediated redox cycling .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and activity of this compound?
- Density Functional Theory (DFT) : Predicts reaction pathways and intermediates, such as the energy barriers for thiol alkylation .
- Molecular Dynamics (MD) Simulations : Models ligand-receptor interactions (e.g., binding to PheRS enzymes) to prioritize derivatives for synthesis .
- QSAR Modeling : Correlates substituent electronic parameters (Hammett σ) with biological activity to guide structural modifications .
Q. How do crystal packing and intermolecular interactions affect the compound’s physicochemical properties?
- Hydrogen Bonding : N–H···N interactions (2.8–3.0 Å) form 2D networks, influencing solubility and melting points .
- Dihedral Angles : The angle between the thiadiazole and M-tolyl group (e.g., 18–30°) impacts π-π stacking and bioavailability .
- Solvent Effects : Polar solvents (e.g., DMSO) stabilize zwitterionic forms, altering reactivity in aqueous environments .
Q. What strategies resolve contradictions in reported biological activity data for thiadiazole derivatives?
- Dose-Response Curves : Validate activity across multiple assays (e.g., MTT vs. clonogenic survival) to confirm mechanism specificity .
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies between in vitro and in vivo results .
- Proteomic Studies : SILAC-based profiling distinguishes off-target effects (e.g., kinase inhibition) from primary mechanisms .
Q. How can reaction conditions be optimized to improve yield and scalability?
- Ultrasound Assistance : Reduces reaction time by 50% (e.g., from 6 hours to 3 hours) and increases yields by 15–20% via cavitation-enhanced mixing .
- Green Solvents : Substituting DMF with cyclopentyl methyl ether (CPME) reduces toxicity while maintaining efficiency (yields >85%) .
- Microwave Irradiation : Accelerates cyclization steps (e.g., 30 minutes vs. 6 hours under conventional heating) with comparable purity .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
